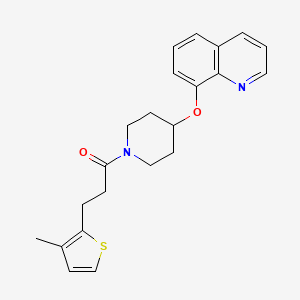

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole-based compound that has a unique structure and properties that make it a promising candidate for use in scientific research.

Applications De Recherche Scientifique

Chemical Synthesis and Tautomerism

The compound (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is involved in the synthesis of heterocyclic compounds showing ring-chain tautomerism. For instance, reactions of aromatic hydrazides with certain keto compounds lead to derivatives with a 5-hydroxy-2-pyrazoline structure, which exhibit ring-chain equilibrium involving 5-hydroxy-2-pyrazoline and enehydrazine tautomers, predominantly in the E-isomer form. This tautomerism plays a significant role in understanding the chemical behavior and stability of these compounds in various solvents, such as DMSO-d6 (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Corrosion Inhibition

Derivatives of pyridine, similar in structure to the compound , have been studied for their potential as corrosion inhibitors for metals such as mild steel. These compounds show promising results in protecting metal surfaces from corrosion in acidic environments. Their efficiency as corrosion inhibitors is associated with their ability to form protective layers on the metal surface, which is crucial for applications in industrial processes where metal longevity is paramount (Chaitra, Mohana, & Tandon, 2016).

Molecular Docking and Potential Therapeutic Applications

Compounds with the carbohydrazide moiety have been studied for their binding affinities to various biological targets through molecular docking studies. These studies suggest that such compounds could have potential therapeutic applications, including as anti-diabetic agents. The binding efficiencies of these compounds to specific proteins can inform the design of new drugs with improved efficacy and specificity (Karrouchi et al., 2021).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of pyrazole-carbohydrazide have been used to synthesize complex structures, such as tetranuclear Cu(II) and Ni(II) square grids. These structures are of interest due to their unique magnetic properties and potential applications in the development of molecular magnetic materials. Understanding the coordination behavior and magnetic interactions of these complexes can lead to advancements in materials science, particularly in the design of new magnetic materials (Mandal et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxybenzohydrazide with pyridine-2-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.", "Starting Materials": [ "3-ethoxybenzohydrazide", "pyridine-2-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "sodium acetate", "acetic acid", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 3-ethoxybenzohydrazide (1.0 g, 5.2 mmol) and pyridine-2-carbaldehyde (0.86 g, 6.2 mmol) in ethanol (20 mL) and add a few drops of acetic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.0 g, 12.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol (20 mL) and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 g, 6.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 7: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 8: Dissolve the yellow solid in petroleum ether (20 mL) and filter the solution. The resulting solid is (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |

Numéro CAS |

307350-70-5 |

Formule moléculaire |

C18H17N5O2 |

Poids moléculaire |

335.367 |

Nom IUPAC |

3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |

Clé InChI |

NIJZTNRRLQRUNO-UDWIEESQSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)

![4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2992434.png)

![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992448.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B2992451.png)